REACTION_CXSMILES
|
IC1C([N+]([O-])=O)=CC(Cl)=CN=1.C1([Mg]Cl)C=CC=CC=1.[F:20][C:21]1[CH:22]=[C:23]([CH:26]=[CH:27][CH:28]=1)[CH:24]=[O:25]>>[F:20][C:21]1[CH:22]=[C:23]([CH2:24][OH:25])[CH:26]=[CH:27][CH:28]=1
|
Name
|
|
Quantity
|
1.41 g
|
Type
|
reactant
|
Smiles
|
IC1=NC=C(C=C1[N+](=O)[O-])Cl
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Mg]Cl
|
Name
|
|
Quantity
|
1.24 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=O)C=CC1
|
Type
|
CUSTOM
|
Details
|
stirred at the same temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A freshly oven dried 250 mL round-bottom flask
|
Type
|
STIRRING
|
Details
|
the resulting mixture stirred at −78° C. for two hours
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
at room temperature for 24 h
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with NH4Cl (sat)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was further purified
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 560 mg | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 44.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |